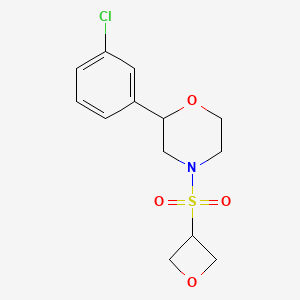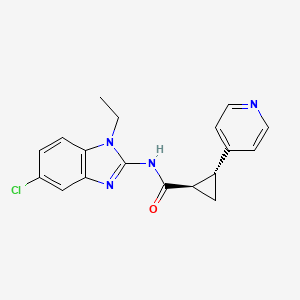![molecular formula C17H18N4O2 B7449083 3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline](/img/structure/B7449083.png)
3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is fused with a triazole ring and an oxolane moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form a 1,2,3-triazole ring. The quinoline moiety can be introduced through various synthetic routes, such as the Skraup synthesis or the Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline or triazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinoline or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or triazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline involves its interaction with specific molecular targets. The triazole ring is crucial for strong protein binding, and the compound can inhibit enzymes or receptors involved in various biological pathways . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.
1,2,3-Triazole: A versatile scaffold used in drug design due to its stability and ability to form strong interactions with biological targets.
Oxolane: A five-membered ring ether that can enhance the solubility and bioavailability of compounds.
Uniqueness
3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is unique due to its hybrid structure, which combines the properties of quinoline, triazole, and oxolane. This combination enhances its biological activity and makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-4-16-13(3-1)9-14(10-18-16)17-11-21(20-19-17)6-8-23-15-5-7-22-12-15/h1-4,9-11,15H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNPPILBRHBGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(6-Chloro-1,8-naphthyridin-2-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7449001.png)
![(1S,3R)-2,2-dimethyl-3-[1-[(3-propan-2-yloxyphenyl)carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7449016.png)
![3-methylsulfonyl-N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7449027.png)
![2-tert-butyl-4-methyl-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7449036.png)
![1-[1-[(5,5,7,7-Tetramethyl-4,6-dihydro-1,3-benzothiazol-2-yl)methyl]triazol-4-yl]propan-2-ol](/img/structure/B7449052.png)

![1-[[3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7449056.png)
![1-[[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7449063.png)
![[4-Bromo-3-[(2-tert-butyl-1,3-oxazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7449065.png)
![2-[(4-Chloro-3-methylphenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7449069.png)
![[4-[4-[[(3R)-3-methylmorpholin-4-yl]methyl]triazol-1-yl]pyridin-2-yl]methanol](/img/structure/B7449072.png)
![sodium;(1R,2S)-2-[[3-fluoro-4-(morpholine-4-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449099.png)
![6-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-7H-purine-2,6-diamine](/img/structure/B7449100.png)

